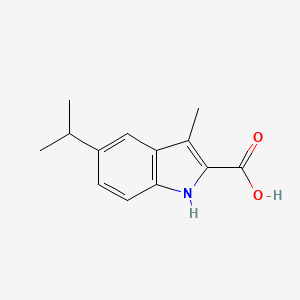

3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid

Beschreibung

Historical Context and Development in Indole Chemistry

The story of indole chemistry begins in the mid-19th century with Adolf von Baeyer’s isolation of indole during indigo dye synthesis. This discovery laid the groundwork for understanding heterocyclic aromatic systems, culminating in Emil Fischer’s 1883 development of the Fischer indole synthesis—a reaction that remains pivotal for constructing indole scaffolds from phenylhydrazines and carbonyl compounds. The target compound, 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, builds upon these foundational methods. Its synthesis likely involves cyclization strategies analogous to the Fischer method, where substituted phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole core, followed by carboxylation and alkylation steps to introduce the methyl and isopropyl groups.

The evolution of substituted indoles accelerated in the 20th century, driven by the discovery of bioactive natural products like tryptophan-derived metabolites and psychedelic alkaloids. The incorporation of carboxylic acid groups into indole frameworks, as seen in this compound, emerged as a strategy to enhance solubility and enable hydrogen-bonding interactions in biological systems. Modern advancements, such as palladium-catalyzed cross-coupling reactions, have further refined the synthesis of complex indole derivatives, enabling precise control over substituent placement.

Significance in Heterocyclic Compound Research

Indoles occupy a central role in heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The addition of a carboxylic acid group at the 2-position of the indole nucleus, as in 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, introduces both electronic and steric effects that modulate molecular interactions. The carboxyl group enhances polarity, improving aqueous solubility and facilitating binding to enzymes or receptors via hydrogen bonding. Meanwhile, the methyl and isopropyl substituents at the 3- and 5-positions introduce steric bulk, potentially influencing crystal packing, metabolic stability, and target selectivity.

Comparative studies of indole-carboxylic acids reveal that substituent positioning profoundly affects physicochemical properties. For example, indole-2-carboxylic acid (C₉H₇NO₂) exhibits a planar structure ideal for π-stacking interactions, whereas the branched isopropyl group in the target compound (C₁₃H₁₅NO₂) disrupts planarity, possibly reducing crystallinity but improving lipid membrane permeability. Such structural modifications are critical in drug design, where balancing solubility and bioavailability is paramount.

Current Research Landscape and Scientific Interest

Contemporary investigations into 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid are driven by its potential applications in medicinal chemistry and materials science. Indole derivatives are renowned for their antimicrobial, antiviral, and anticancer properties, often mediated through interactions with cellular targets like the aryl hydrocarbon receptor (AhR) or inflammatory enzymes. While direct pharmacological data on this compound are limited, structural analogs demonstrate inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory potential.

Synthetic methodologies remain a focal point. Recent innovations, such as the Buchwald modification of the Fischer synthesis, enable the coupling of aryl halides with hydrazones, expanding access to diversely substituted indoles. Computational tools also play a growing role; for instance, collision cross-section (CCS) predictions for the target compound’s adducts (e.g., [M+H]+ CCS: 148.2 Ų) provide insights into its gas-phase behavior, aiding mass spectrometric characterization.

Positioning within Indole-Carboxylic Acid Research

The unique substitution pattern of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid distinguishes it from simpler indole-carboxylic acids. Below, we contrast its features with related structures:

The isopropyl group at C5 in the target compound introduces significant steric effects, potentially reducing enzymatic degradation and prolonging metabolic half-life compared to smaller substituents. Furthermore, its predicted CCS values ([M+H]+: 148.2 Ų; [M+Na]+: 157.8 Ų) suggest distinct conformational preferences in solution, which could influence binding kinetics.

In synthetic chemistry, the compound’s branched alkyl groups pose challenges in purification, often necessitating techniques like recrystallization from acetic acid—a common hurdle in indole derivative synthesis. Despite these complexities, its structural uniqueness positions it as a valuable candidate for probing structure-activity relationships in drug discovery pipelines.

Eigenschaften

IUPAC Name |

3-methyl-5-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7(2)9-4-5-11-10(6-9)8(3)12(14-11)13(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRLQPQJYPDWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368590-67-3 | |

| Record name | 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.

Alkylation: The indole core is then alkylated at the 3-position using a suitable alkylating agent such as methyl iodide.

Isopropylation: The 5-position of the indole ring is isopropylated using isopropyl bromide in the presence of a strong base like sodium hydride.

Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research has highlighted the efficacy of indole derivatives, including 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a critical enzyme in the HIV life cycle, and its inhibition can effectively reduce viral replication.

Case Studies:

- Integrase Inhibition: A study demonstrated that derivatives of indole-2-carboxylic acid could significantly inhibit the strand transfer activity of HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM. Structural modifications at the C3 position of the indole core were found to enhance binding to the integrase active site, suggesting that similar modifications to 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid could yield potent antiviral agents .

| Compound | IC50 (μM) | Modification |

|---|---|---|

| 20a | 0.13 | Long branch at C3 |

| 17a | 3.11 | Halogenated benzene at C6 |

Neuroprotective Properties

The neuroprotective potential of indole derivatives is another area of significant interest. Compounds related to 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity.

Case Studies:

- Neuroprotective Activity: Studies indicate that certain indole derivatives can suppress oxidative stress-induced damage in neuronal cell lines. For instance, derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease .

| Compound | Activity | Mechanism |

|---|---|---|

| 5-Methoxy-Indole Carboxylic Acid | MAO-B Inhibition | Antioxidant activity |

| Indole-3-Proprionic Acid | Neuroprotection | Reduces lipid peroxidation |

Biological Buffering Agent

In addition to its potential therapeutic applications, 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid serves as a non-ionic organic buffering agent in biological systems.

Applications:

- Cell Culture: This compound is utilized in maintaining pH stability within cell cultures, specifically in ranges between pH 6 and 8.5, which is crucial for various biological assays and experiments .

Structural Insights and Future Directions

The structural characteristics of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid play a vital role in its biological activity. The presence of a carboxylic acid group allows for interactions with metal ions and biological targets, enhancing its potential as a lead compound for drug development.

Future Research Directions:

Further studies are needed to explore:

- The optimization of structural modifications to improve potency against specific targets.

- The exploration of its effects on other viral targets beyond HIV.

- Comprehensive toxicity assessments to evaluate safety profiles for therapeutic use.

Wirkmechanismus

The mechanism of action of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron Effects : Fluorine at position 3 () introduces electronegativity, which may stabilize the indole ring against oxidation compared to methyl groups .

Physicochemical Properties

Melting points and solubility vary with substituents:

The target compound’s isopropyl group may reduce crystallinity compared to benzyloxy derivatives, lowering its melting point .

Biologische Aktivität

Overview

3-Methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid is an indole derivative noted for its diverse biological activities. This compound, characterized by its unique structural features, including a carboxylic acid group and alkyl substitutions, has been the focus of various studies exploring its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid can be represented as follows:

The synthesis typically involves several key steps:

- Preparation of the Indole Core : Derived from aniline through Fischer indole synthesis.

- Alkylation : Alkylation at the 3-position using methyl iodide.

- Isopropylation : Isopropylation at the 5-position using isopropyl bromide.

- Carboxylation : Introduction of the carboxylic acid group at the 2-position through high-pressure carbon dioxide treatment.

Antimicrobial Properties

Research indicates that indole derivatives, including 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, exhibit significant antimicrobial activity. For instance, studies have shown that related indole compounds demonstrate effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) as low as 0.98 μg/mL .

Anticancer Activity

The compound has shown promising results in cancer research. In vitro studies indicate that derivatives of indole carboxylic acids can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells. For example, certain synthesized compounds derived from indoles displayed significant antiproliferative activities against A549 lung cancer cells .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective properties. The compound's ability to modulate oxidative stress responses and inhibit neurodegenerative pathways has been highlighted in recent studies. For instance, derivatives have been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide .

The biological activity of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, impacting processes such as inflammation and cell proliferation.

- Binding Affinity : Studies suggest that the indole core and carboxylic acid group may chelate metal ions within enzyme active sites, enhancing inhibitory effects on targets like HIV integrase .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 3-Methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid | Antimicrobial, anticancer | Variable |

| Indole-3-acetic acid | Plant growth regulator | N/A |

| 5-Methylindole | Antimicrobial | N/A |

| 2-Carboxyindole | Anticancer | N/A |

This table illustrates how 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid compares to other indole derivatives in terms of biological activity.

Case Studies

Recent research has focused on optimizing the structure of indole derivatives to enhance their biological activity. For example, modifications at specific positions on the indole ring have led to compounds with improved inhibitory effects against HIV integrase, with IC50 values significantly lower than those of parent compounds . These findings underscore the potential for developing new therapeutic agents based on this compound.

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid?

- Methodological Answer : Synthesis optimization often involves refluxing 3-formylindole-2-carboxylic acid derivatives with sodium acetate in acetic acid, adjusting molar ratios (e.g., 1:1.1 for aldehyde:amine) to maximize yield. For example, cyclocondensation reactions with thiazolone derivatives under acidic conditions (e.g., acetic acid, 3–5 hours reflux) are effective. Purification via recrystallization (using DMF/acetic acid mixtures) or column chromatography ensures high purity .

Q. What purification techniques are recommended for isolating 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (from acetic acid or DMF mixtures) are standard. Analytical HPLC with C18 columns can monitor purity, while NMR (1H/13C) and mass spectrometry confirm structural integrity .

Q. How should researchers address incomplete spectroscopic data for this compound?

- Methodological Answer : Use advanced NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., density functional theory for 13C NMR shifts) to validate assignments. Cross-referencing with structurally similar indole derivatives (e.g., 3-formylindole-2-carboxylates) can fill gaps .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclocondensation reaction pathways for this compound?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or trapping intermediates (e.g., using low-temperature NMR) to identify rate-determining steps. Computational modeling (DFT or MD simulations) can map energy barriers for key transitions, such as imine formation or thiazolidinone ring closure .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate results using orthogonal methods (e.g., enzymatic vs. cellular assays). Dose-response curves and toxicity controls (e.g., MTT assays) ensure activity is target-specific. Cross-check with structural analogs (e.g., 5-chloroindole derivatives) to identify pharmacophore contributions .

Q. How can computational modeling predict the reactivity of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian or ORCA) to compute Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) can screen interactions with target proteins (e.g., kinases), while QSAR models correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Evaluate photostability via UV irradiation and thermal stability via differential scanning calorimetry (DSC). Degradation products can be identified using high-resolution MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.